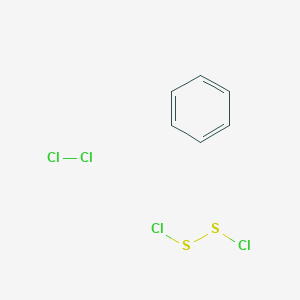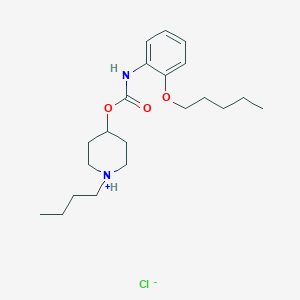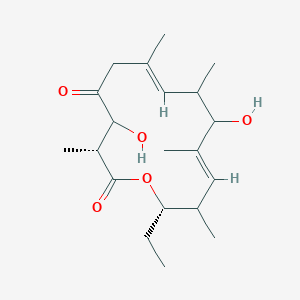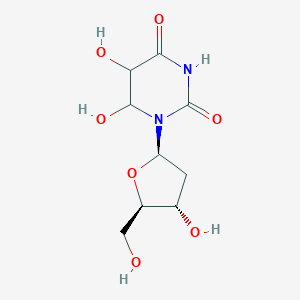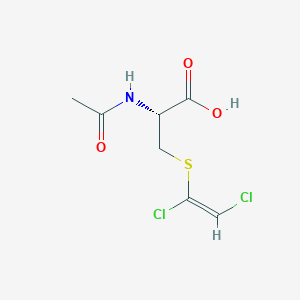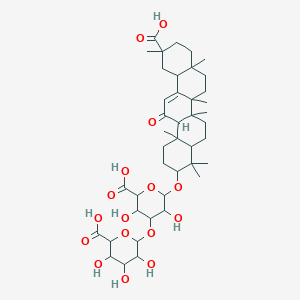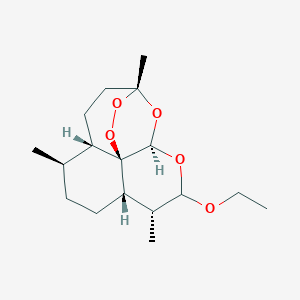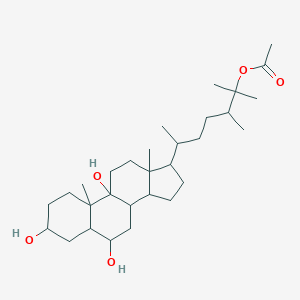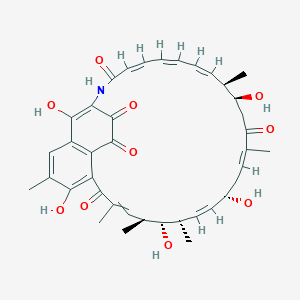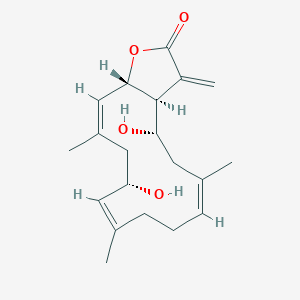
Kericembrenolide E
Übersicht
Beschreibung
Kericembrenolide E is a naturally occurring compound isolated from the Okinawan soft coral Clavularia koellikeri. It belongs to the class of cembrenolides, which are known for their unique structural features and biological activities. The molecular formula of this compound is C20H28O4, and it has a molecular weight of 332.44 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Kericembrenolide E involves several steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically starts with the preparation of a suitable precursor, followed by cyclization and functional group modifications to achieve the desired structure. Common reagents used in the synthesis include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions
Kericembrenolide E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Kericembrenolide E has garnered significant interest in scientific research due to its diverse biological activities. Some of its applications include:
Chemistry: Used as a model compound for studying cembrenolide synthesis and reactivity.
Biology: Investigated for its cytotoxic properties against cancer cell lines, making it a potential candidate for anticancer drug development.
Medicine: Explored for its anti-inflammatory and antimicrobial activities, which could lead to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of Kericembrenolide E involves its interaction with specific molecular targets and pathways. It is known to exert its effects through the modulation of cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells. The compound’s ability to inhibit key enzymes and proteins involved in inflammation and microbial growth also contributes to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Kericembrenolide E is part of a family of cembrenolides, which includes compounds such as Kericembrenolide A, B, C, and D. These compounds share similar structural features but differ in their functional groups and biological activities. Compared to its analogs, this compound is unique due to its specific arrangement of hydroxyl and methylene groups, which contribute to its distinct chemical reactivity and biological properties .
List of Similar Compounds
- Kericembrenolide A
- Kericembrenolide B
- Kericembrenolide C
- Kericembrenolide D
Eigenschaften
IUPAC Name |
(3aS,4S,6Z,10Z,12S,14Z,15aS)-4,12-dihydroxy-6,10,14-trimethyl-3-methylidene-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-12-6-5-7-13(2)10-17(22)19-15(4)20(23)24-18(19)11-14(3)9-16(21)8-12/h7-8,11,16-19,21-22H,4-6,9-10H2,1-3H3/b12-8-,13-7-,14-11-/t16-,17+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAPMISEUVNCQQ-WOPUYNPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(CC(=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/[C@H](C/C(=C\[C@H]2[C@H]([C@H](C/C(=C\CC1)/C)O)C(=C)C(=O)O2)/C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104992-90-7 | |
| Record name | Kericembrenolide E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104992907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


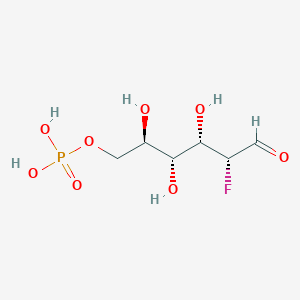
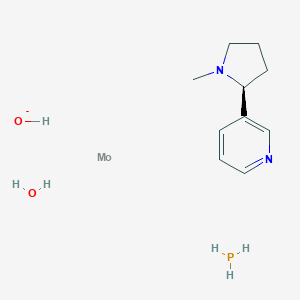
![(2R)-2-hydroxy-N-[(2S)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octadecanamide](/img/structure/B217941.png)

